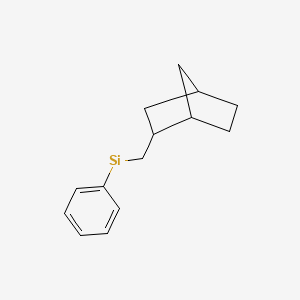![molecular formula C26H32N4O3 B14288393 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 128145-27-7](/img/structure/B14288393.png)
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group on the 4-nitrophenyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo various substitution reactions, particularly at the quinoline core and the hydrazinylidene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-(5-Ethylnonan-2-yl)-5-[2-(4-aminophenyl)hydrazinylidene]quinolin-8(5H)-one.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to known bioactive compounds, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Further research is needed to explore these potential activities.
Medicine: The compound could be investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The exact mechanism of action of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one is not well understood and would require further research. it is likely to interact with various molecular targets and pathways, particularly those involving the quinoline core. Potential targets could include enzymes, receptors, and DNA, leading to a range of biological effects.
相似化合物的比较
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline core, known for their antimicrobial properties.
Uniqueness: The unique combination of the ethylnonan-2-yl group and the 4-nitrophenylhydrazinylidene moiety in 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one may confer distinct biological activities and properties not seen in other quinoline derivatives. This makes it a promising candidate for further research and development in various fields.
属性
CAS 编号 |
128145-27-7 |
|---|---|
分子式 |
C26H32N4O3 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
7-(5-ethylnonan-2-yl)-5-[(4-nitrophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C26H32N4O3/c1-4-6-8-19(5-2)11-10-18(3)23-17-24(22-9-7-16-27-25(22)26(23)31)29-28-20-12-14-21(15-13-20)30(32)33/h7,9,12-19,31H,4-6,8,10-11H2,1-3H3 |
InChI 键 |
XQPZPTODQWLYSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CCC(C)C1=CC(=C2C=CC=NC2=C1O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


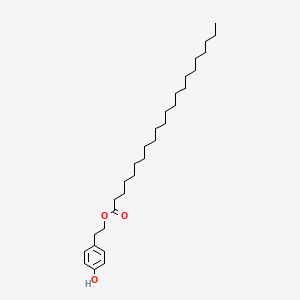


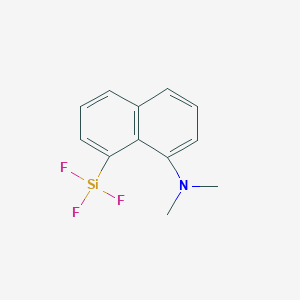
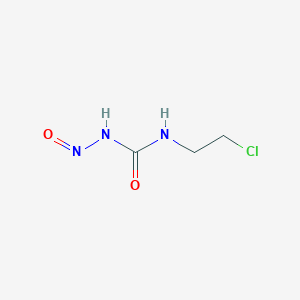
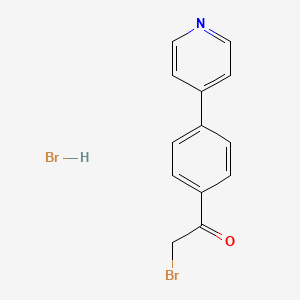
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
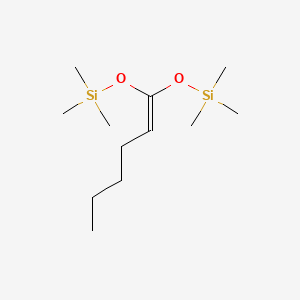
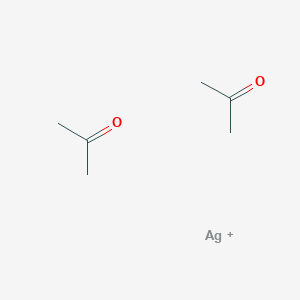
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
